Etoperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

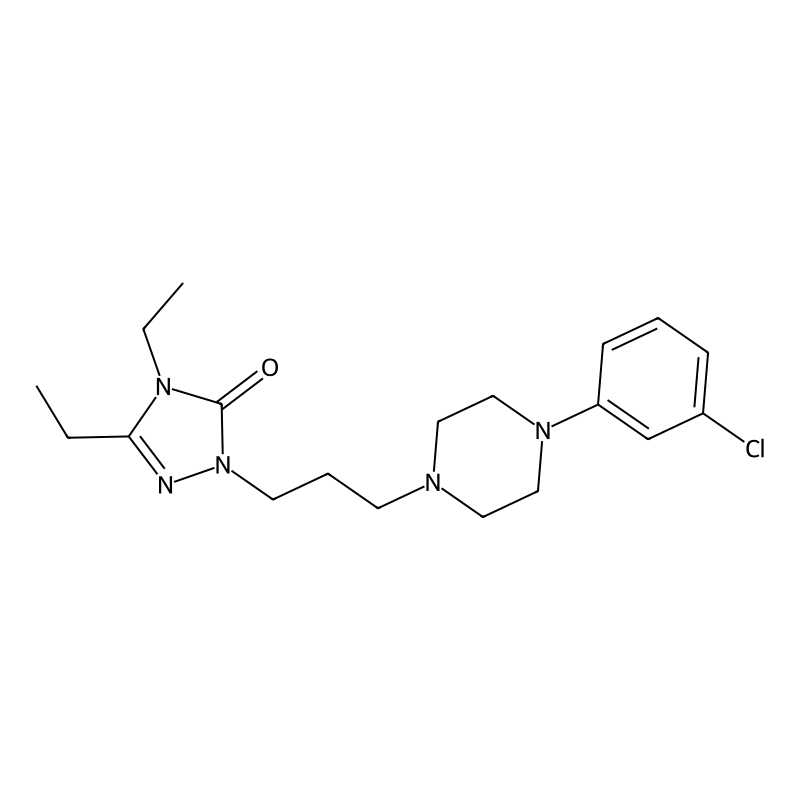

Canonical SMILES

Etoperidone is an atypical antidepressant introduced in Europe in 1977. It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile. Etoperidone was developed by Angelini Francesco ACRAF.

ETOPERIDONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

Etoperidone (CAS: 52942-31-1) is an atypical phenylpiperazine-class compound primarily utilized in neuropharmacological research, drug metabolism and pharmacokinetics (DMPK) screening, and analytical chemistry [1]. Functionally, it acts as a mixed 5-HT2A and alpha-1 adrenergic receptor antagonist with rapid downstream metabolism into the active compound m-chlorophenylpiperazine (mCPP) [1]. In procurement and industrial laboratory settings, etoperidone serves as a critical reference standard for CYP3A4 metabolism assays, a benchmark precursor for solid-state cocrystallization studies, and a highly selective pharmacological probe for decoupling serotonergic antagonism from histaminergic sedation [2].

Research Fit

References

- [1] Taylor & Francis Group. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2), 115-146.

- [2] Yan, Z., et al. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 823-839.

Substituting etoperidone with its closest structural and commercial analog, trazodone, fundamentally alters the experimental baseline due to divergent off-target receptor affinities and metabolic kinetics[1]. While both compounds antagonize 5-HT2A receptors and yield m-chlorophenylpiperazine (mCPP) via CYP3A4, trazodone possesses potent histamine H1 receptor affinity that introduces profound sedative confounding in behavioral and physiological models [2]. Furthermore, etoperidone exhibits a significantly faster metabolic conversion to mCPP (tmax = 30 minutes) compared to trazodone (tmax = 2 hours), meaning generic substitution will disrupt the pharmacokinetic timing, peak exposure profiles, and reproducibility in time-sensitive in vivo assays[1].

Substitution Risk

References

- [1] Taylor & Francis Group. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2), 115-146.

- [2] Cusack, B., et al. (1994). Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology, 114(4), 559-565.

Histamine H1 Receptor Affinity & Sedation Liability

In competitive radioligand binding assays utilizing human brain tissue, etoperidone demonstrates a Kd of 3,100 nM at the histamine H1 receptor, whereas the comparator trazodone exhibits a highly potent Kd of 29 nM [1]. This represents a greater than 100-fold reduction in H1 affinity for etoperidone.

| Evidence Dimension | Histamine H1 receptor binding affinity (Kd) |

| Target Compound Data | 3,100 nM |

| Comparator Or Baseline | Trazodone: 29 nM |

| Quantified Difference | >100-fold weaker H1 affinity |

| Conditions | Radioligand binding assay, post-mortem human brain tissue |

Enables researchers to study 5-HT2A and alpha-1 adrenergic antagonism without the profound sedative and motor-impairing artifacts caused by H1 blockade.

Active Metabolite (mCPP) Pharmacokinetic Onset

Pharmacokinetic profiling reveals that etoperidone undergoes rapid CYP3A4-mediated N-dealkylation, reaching peak plasma concentrations (tmax) of its active metabolite, mCPP, within 30 minutes[1]. In contrast, trazodone requires approximately 2 hours to reach mCPP tmax, resulting in a delayed exposure profile [1].

| Evidence Dimension | Time to maximum plasma concentration (tmax) of mCPP |

| Target Compound Data | 30 minutes |

| Comparator Or Baseline | Trazodone: 2 hours |

| Quantified Difference | 4-fold faster metabolic conversion to peak mCPP levels |

| Conditions | In vivo pharmacokinetic plasma analysis |

Critical for designing time-sensitive in vivo behavioral models where rapid systemic exposure to mCPP is required without prolonged parent-drug interference.

Serotonin Transporter (SERT) Inhibition Profile

Etoperidone exhibits relatively weak affinity for the serotonin transporter (SERT) with a Kd of 890 nM[1]. Trazodone, conversely, shows stronger SERT binding (Kd ~ 160 nM), contributing to its dual SARI (serotonin antagonist and reuptake inhibitor) classification and altering extracellular serotonin dynamics [2].

| Evidence Dimension | SERT binding affinity (Kd) |

| Target Compound Data | 890 nM |

| Comparator Or Baseline | Trazodone: ~160 nM |

| Quantified Difference | ~5.5-fold weaker SERT inhibition |

| Conditions | In vitro receptor and transporter binding assays |

Allows for the isolation of postsynaptic receptor antagonism with minimal confounding from presynaptic serotonin reuptake inhibition.

CYP3A4-Mediated Alkyl Hydroxylation Specificity

In vitro human hepatic S9 fraction assays demonstrate that etoperidone is uniquely metabolized via a highly efficient, monophasic alkyl hydroxylation pathway to OH-ethyl-etoperidone by CYP3A4 at a rapid conversion rate (503.0 pmole/nmole/min for subsequent dealkylation) [1]. This specific alkyl oxidation pathway differentiates it from simpler phenylpiperazines that bypass this intermediate.

| Evidence Dimension | CYP3A4 metabolic pathway specificity and rate |

| Target Compound Data | Rapid monophasic alkyl hydroxylation (503.0 pmole/nmole/min) |

| Comparator Or Baseline | Standard phenylpiperazines: Direct N-dealkylation |

| Quantified Difference | Presence of a high-turnover intermediate alkyl oxidation step |

| Conditions | In vitro human liver microsomes / recombinant CYP3A4 |

Establishes etoperidone as a highly specific probe substrate for evaluating CYP3A4-mediated alkyl hydroxylation in drug metabolism and pharmacokinetic (DMPK) screening.

Non-Sedating 5-HT2A/Alpha-1 Antagonism in Behavioral Assays

Due to its >100-fold weaker affinity for histamine H1 receptors compared to trazodone, etoperidone is the preferred procurement choice for in vivo behavioral assays requiring 5-HT2A and alpha-1 adrenergic blockade. It eliminates the profound sedative and motor-impairing artifacts that typically confound observational data when using traditional phenylpiperazine analogs [1].

Rapid-Onset mCPP Pharmacokinetic Modeling

Etoperidone's accelerated metabolic profile, reaching mCPP tmax in just 30 minutes versus 2 hours for trazodone, makes it an optimal precursor for time-sensitive pharmacokinetic and pharmacodynamic models. It is specifically selected when researchers need rapid, predictable systemic exposure to the active metabolite mCPP without prolonged interference from the parent drug [2].

CYP3A4 Alkyl Hydroxylation DMPK Assays

Because etoperidone undergoes a highly specific and rapid monophasic alkyl hydroxylation step prior to N-dealkylation, it serves as an excellent in vitro probe substrate. DMPK laboratories procure etoperidone to evaluate CYP3A4-specific metabolic turnover and screen for drug-drug interactions (DDIs) involving ketoconazole-sensitive pathways [3].

Cocrystallization & Solvate Formulation Research

In solid-state chemistry and formulation science, etoperidone is utilized as a model hygroscopic phenylpiperazine API. It is procured for the development of dicarboxylic acid cocrystals and propylene glycol solvates, serving as a benchmark material to study the tuning of aqueous solubility and the enhancement of thermal stability[4].

Application Fit Matrix

References

- [1] Cusack, B., et al. (1994). Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology, 114(4), 559-565.

- [2] Taylor & Francis Group. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2), 115-146.

- [3] Yan, Z., et al. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 823-839.

- [4] Justia Patents. Pharmaceutical propylene glycol solvate compositions. Patent Application.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

The elimination of an oral dose of etoperidone presents a division of 78.8% found in urine and 9.6% found in faeces. On the elimination route, less than 0.01% of the etoperidone dose is represented by the unchanged drug while the rest is formed by 21 different metabolites.

The high protein binding presented in etoperidone modulates its volume of distribution to a range of 0.23 to 0.69 L/kg.

The apparent clearance of etoperidone was 1.01 ml/min.

Metabolism Metabolites

Etoperidone has known human metabolites that include 4,5-diethyl-2-propyl-1,2,4-triazol-3-one, 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one, 1-(3-Chlorophenyl)piperazine, and 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one.

Wikipedia

Biological Half Life

Cusack B, Nelson A, Richelson E: Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994 May;114(4):559-65. [PMID:7855217]

Costa A, Martignoni E, Blandini F, Petraglia F, Genazzani AR, Nappi G: Effects of etoperidone on sympathetic and pituitary-adrenal responses to diverse stressors in humans. Clin Neuropharmacol. 1993 Apr;16(2):127-38. [PMID:8386590]

Caldwell GW, Wu WN, Masucci JA: Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man. Xenobiotica. 2001 Nov;31(11):823-39. doi: 10.1080/00498250110091758 . [PMID:11765144]

Lisciani R, Baldini A, Benedetti D, Campana A, Barcellona PS: Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats. Toxicology. 1978 Jun;10(2):151-8. [PMID:684760]

Ellis G.P. and West G.B. (1986). Progress in Medicinal Chemistry Volume 23 (pp. 159). Elsevier.

Morrison-Valfre M. (2016). Foundations of Mental Health Care (pp. 245). Elsevier .

Taylor and Francis (2000). Index Nominum 2000: International drug directory. Swiss Pharmaceutical Society.

O'Brien R.A. (1986). Receptor Binding in drug research. Marcel Dekker Inc..

Barceloux D.G. (2012). Medical toxicology of drug abuse: Synthesized chemicals and psychoactive plants.. Wiley.

Patents

Explore Compound Types